N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O5 and its molecular weight is 486.499. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetic acid with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by acetylation of the resulting amide.
Starting Materials
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetic acid, 2,3-dihydro-1,4-benzodioxin-6-amine, Acetic anhydride, Triethylamine, Dimethylformamide, Dichloromethane, Ethyl acetate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Dissolve 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and cool the solution to 0°C., Step 2: Add 1.0 equiv of N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for 2 hours at 0°C., Step 3: Add 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 5: Dissolve the residue in ethyl acetate and wash the solution with water, sodium bicarbonate solution, and brine., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in dimethylformamide and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv)., Step 8: Stir the reaction mixture for 24 hours at room temperature and then quench with water., Step 9: Extract the product with ethyl acetate and wash the organic layer with water and brine., Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O5/c1-16-3-4-18(11-17(16)2)27(33)22-14-31(23-7-5-19(29)12-21(23)28(22)34)15-26(32)30-20-6-8-24-25(13-20)36-10-9-35-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRTVZMRGCSTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
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